2-Amino-6-methoxybenzoic acid hydrobromide chemical structure
2-Amino-6-methoxybenzoic acid hydrobromide chemical structure
An In-depth Technical Guide to 2-Amino-6-methoxybenzoic Acid Hydrobromide
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-methoxybenzoic acid hydrobromide, a key chemical intermediate. It details the compound's physicochemical properties, chemical structure, and synthesis. Furthermore, this guide presents detailed protocols for its analytical characterization and discusses its applications in research and drug development. Safety, handling, and storage procedures are also outlined to ensure safe laboratory practices. This document serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction
2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is an aromatic organic compound that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents. One notable application is its use as a reagent in the synthesis of Tasquinimod, an orally active antiangiogenic agent investigated for its potential in cancer therapy.[3][4]
Amines are often converted into their hydrohalide salts, such as hydrobromides or hydrochlorides, to improve their stability, increase their water solubility, and facilitate easier handling.[5][6] The formation of the hydrobromide salt of 2-Amino-6-methoxybenzoic acid involves the protonation of the basic amino group by hydrobromic acid. This results in an ionic compound, 2-Amino-6-methoxybenzoic acid hydrobromide, which typically exists as a crystalline solid.[5] This guide will focus on the chemical structure and properties of this hydrobromide salt.
Physicochemical Properties
The properties of 2-Amino-6-methoxybenzoic acid hydrobromide are derived from its parent molecule, 2-Amino-6-methoxybenzoic acid. The addition of hydrobromic acid increases the molecular weight and is expected to alter properties such as melting point and solubility.
Table 1: Physicochemical Properties of 2-Amino-6-methoxybenzoic Acid and its Hydrobromide Salt
| Property | 2-Amino-6-methoxybenzoic Acid | 2-Amino-6-methoxybenzoic Acid Hydrobromide (Predicted) | Source |
| Molecular Formula | C8H9NO3 | C8H10BrNO3 | [4][7] |
| Molecular Weight | 167.16 g/mol | 248.08 g/mol | [4][7] |
| IUPAC Name | 2-amino-6-methoxybenzoic acid | 2-amino-6-methoxybenzoic acid hydrobromide | [7] |
| Appearance | White to cream or yellow crystals/powder | Crystalline solid | [8] |
| Melting Point | ~85-89°C (with decomposition) | Expected to be higher than the parent compound | [3][4] |
| Solubility | Sparingly soluble in water | Expected to have increased water solubility | [5] |
| CAS Number | 53600-33-2 | Not available | [4][7] |
Chemical Structure and Elucidation
The chemical structure of 2-Amino-6-methoxybenzoic acid hydrobromide consists of the protonated 2-amino-6-methoxybenzoic acid cation and the bromide anion. The protonation occurs at the amino group, the most basic site in the molecule.
Structural Diagram
Caption: Chemical structure of 2-Amino-6-methoxybenzoic acid hydrobromide.
Synthesis and Purification
The synthesis of 2-Amino-6-methoxybenzoic acid hydrobromide is a two-step process. First, the parent compound, 2-Amino-6-methoxybenzoic acid, is synthesized. This is typically achieved through the reduction of a nitro-substituted precursor. The second step involves the formation of the hydrobromide salt.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid
A common method for the synthesis of aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.[9]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-6-nitrobenzoic acid in a solvent such as tetrahydrofuran (THF) or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-Amino-6-methoxybenzoic acid.
Step 2: Formation of 2-Amino-6-methoxybenzoic Acid Hydrobromide
The hydrobromide salt is formed by reacting the parent amine with hydrobromic acid.[10]
-
Dissolution: Dissolve the crude 2-Amino-6-methoxybenzoic acid in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr) to the stirred solution at 0°C.
-
Precipitation: The hydrobromide salt should precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any non-ionic impurities.
-
Drying: Dry the product in a vacuum oven to obtain the crude 2-Amino-6-methoxybenzoic acid hydrobromide.
Step 3: Purification
Recrystallization is a standard method for purifying the final product.
-
Solvent Selection: Choose a suitable solvent system in which the hydrobromide salt is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized 2-Amino-6-methoxybenzoic acid hydrobromide is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Analytical Workflow
Caption: Standard analytical workflow for quality control.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of aromatic protons, the methoxy group protons, and the ammonium protons. The integration of the peaks will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the different functional groups. Key peaks would include N-H stretches for the ammonium group, C=O stretch for the carboxylic acid, and C-O stretches for the methoxy and carboxylic acid groups.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry will determine the mass-to-charge ratio of the protonated parent molecule, confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any impurities. A high purity sample will show a single major peak.[4]
-
Acid-Base Titration: The purity of the compound can also be determined by titration with a standardized base.[8]
Applications in Research and Drug Development
2-Amino-6-methoxybenzoic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules.
-
Pharmaceutical Synthesis: As previously mentioned, it is a key reagent in the synthesis of the anti-cancer agent Tasquinimod.[3][4] The structural motifs present in 2-Amino-6-methoxybenzoic acid are found in a range of other pharmacologically active compounds.
-
Agrochemicals: The aminobenzoic acid scaffold is also utilized in the development of new herbicides and pesticides.
-
Material Science: Derivatives of this compound may find applications in the development of novel polymers and dyes.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 2-Amino-6-methoxybenzoic acid hydrobromide.
-
Hazard Identification: The parent compound, 2-Amino-6-methoxybenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][7] Similar hazards should be assumed for the hydrobromide salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13][14][15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
First Aid:
Conclusion
2-Amino-6-methoxybenzoic acid hydrobromide is a valuable chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Understanding its chemical structure, properties, and synthesis is essential for its effective and safe use. This guide has provided a detailed overview of these aspects, offering a foundational resource for researchers and professionals working with this compound.
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